molecular formula C16H26Cl2N2 B2555764 rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride CAS No. 2227685-89-2

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride

Cat. No.: B2555764
CAS No.: 2227685-89-2
M. Wt: 317.3
InChI Key: IWFUFSKQGSKHRB-QPGQKYJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[35]nonan-8-amine dihydrochloride is a spirocyclic amine compound Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride involves multiple steps. One common approach is the condensation of a suitable amine with a spirocyclic ketone, followed by reduction and subsequent functional group modifications. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like methanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol hydrochloride
  • rac-(7R,8S)-5-oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride

Uniqueness

rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. Its benzyl and methyl substituents may enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-13-15(17)10-16(8-5-9-16)12-18(13)11-14-6-3-2-4-7-14;;/h2-4,6-7,13,15H,5,8-12,17H2,1H3;2*1H/t13-,15+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFUFSKQGSKHRB-QPGQKYJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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